molecular formula C21H20N2O B11344052 4-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

4-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11344052
M. Wt: 316.4 g/mol
InChI Key: NPRSAVZXAMBMER-UHFFFAOYSA-N
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Description

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by the presence of a benzamide core substituted with a pyridin-2-yl group and a 4-methylphenylmethyl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to form the benzamide core.

    Substitution Reaction: The next step involves the substitution of the benzamide core with a 4-methylphenylmethyl group. This is achieved by reacting the benzamide core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(4-methylphenyl)benzamide: This compound shares a similar benzamide core but lacks the pyridin-2-yl group.

    N-(4-Methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenylbenzamide: This compound has a similar pyridine substitution but differs in the overall structure.

Uniqueness

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2O/c1-16-6-10-18(11-7-16)15-23(20-5-3-4-14-22-20)21(24)19-12-8-17(2)9-13-19/h3-14H,15H2,1-2H3

InChI Key

NPRSAVZXAMBMER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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